molecular formula C20H11NO2 B12108647 5-Nitrobenzo(a)pyrene CAS No. 24027-83-6

5-Nitrobenzo(a)pyrene

Cat. No.: B12108647
CAS No.: 24027-83-6
M. Wt: 297.3 g/mol
InChI Key: CKCWZYOGNPJKLV-UHFFFAOYSA-N
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Description

5-Nitrobenzo(a)pyrene is a nitrated polycyclic aromatic hydrocarbon. It is a derivative of benzo(a)pyrene, which is known for its presence in coal tar, tobacco smoke, and grilled foods. The nitro group attached to the benzo(a)pyrene structure significantly alters its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration.

Reaction Conditions:

    Reagents: Benzo(a)pyrene, concentrated nitric acid, concentrated sulfuric acid

    Temperature: 0-5°C

    Reaction Time: Several hours, depending on the desired yield and purity

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo(a)pyrene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: The compound can be oxidized under strong conditions, leading to the formation of quinones and other oxidized derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Tin(II) chloride, hydrochloric acid, room temperature

    Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions

Major Products

    Reduction: 5-Aminobenzo(a)pyrene

    Oxidation: Various quinones and oxidized polycyclic aromatic hydrocarbons

    Substitution: Derivatives with different functional groups replacing the nitro group

Scientific Research Applications

5-Nitrobenzo(a)pyrene is used in various fields of scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of nitrated polycyclic aromatic hydrocarbons.

    Biology: Researchers investigate its interactions with biological molecules, such as DNA and proteins, to understand its mutagenic and carcinogenic properties.

    Medicine: Studies focus on its potential role in cancer development and its effects on cellular processes.

    Industry: It is used in the development of materials and chemicals that require specific polycyclic aromatic hydrocarbon structures.

Mechanism of Action

The biological effects of 5-Nitrobenzo(a)pyrene are primarily due to its ability to form reactive intermediates that can interact with cellular components. The nitro group can be metabolically activated to form nitroso and hydroxylamine derivatives, which can bind to DNA and proteins, leading to mutations and cellular damage. These interactions are mediated through various molecular pathways, including the activation of cytochrome P450 enzymes.

Comparison with Similar Compounds

5-Nitrobenzo(a)pyrene can be compared with other nitrated polycyclic aromatic hydrocarbons, such as:

  • 6-Nitrobenzo(a)pyrene
  • 1-Nitropyrene
  • 3-Nitrofluoranthene

Uniqueness

The position of the nitro group in this compound influences its reactivity and biological effects. Compared to other nitrated polycyclic aromatic hydrocarbons, it may exhibit different levels of mutagenicity and carcinogenicity, making it a unique compound for specific research applications.

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Properties

IUPAC Name

5-nitrobenzo[a]pyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-21(23)18-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(18)20(16)19(12)14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCWZYOGNPJKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=CC=CC(=C54)C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178768
Record name Benzo(a)pyrene, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24027-83-6
Record name Benzo(a)pyrene, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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